N-benzyl-N-methyldodecan-1-amine;hydrochloride
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Overview
Description
N-benzyl-N-methyldodecan-1-amine;hydrochloride is a novel compound derived from garlic (Allium sativum). It has gained attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidative activities . This compound is part of a broader class of organosulfur compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methyldodecan-1-amine can be synthesized through a reductive amination method. This involves the reaction of dodecanal with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N-methyldodecan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-benzyl-N-methyldodecan-1-amine exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
N-benzyl-N-methyldodecan-1-amine is unique due to its dual anti-inflammatory and anti-cancer properties. Similar compounds include:
N-benzyl-N-methyldecan-1-amine: Also derived from garlic, it exhibits similar anti-inflammatory properties.
Decyl-(4-methoxy-benzyl)-methyl-amine: A derivative with enhanced anti-inflammatory and anti-oxidative activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.
Properties
CAS No. |
67293-87-2 |
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Molecular Formula |
C20H36ClN |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
N-benzyl-N-methyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H35N.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H |
InChI Key |
PVVUWCYTDNBWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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